1-(Piperidin-3-yl)propan-1-amine
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The compound 1-(piperidin-3-yl)propan-1-amine belongs to the class of aliphatic amines featuring a piperidine moiety. According to IUPAC rules, the parent structure is identified as propan-1-amine , with a piperidin-3-yl substituent attached to the first carbon of the propane chain. The piperidine ring is numbered such that the nitrogen atom occupies position 1, and the substituent is located at position 3 (Figure 1).
Molecular Formula : $$ \text{C}8\text{H}{18}\text{N}_2 $$
Molecular Weight : 142.24 g/mol (calculated from atomic weights)
The structural elucidation confirms a six-membered piperidine ring in chair conformation, with the propan-1-amine side chain extending from the equatorial position of carbon 3. This configuration minimizes steric hindrance between the amine group and the piperidine ring.
Alternative Chemical Designations and Registry Numbers
This compound is recognized under multiple synonyms and registry identifiers in chemical databases:
| Designation | Registry Number | Source |
|---|---|---|
| 3-(Piperidin-3-yl)propylamine | 3529-08-6 | PubChem |
| 1-(3-Aminopropyl)piperidine | 126553-14-8 | ChemicalBook |
| N-(3-Aminopropyl)piperidine | 73278-98-5 | PubChem |
The CAS registry number 3529-08-6 is most frequently associated with this compound in academic literature. The European Community (EC) number 222-557-0 and PubChem CID 19049 further aid in cross-referencing across databases.
Stereochemical Considerations and Isomeric Forms
The stereochemistry of 1-(piperidin-3-yl)propan-1-amine is influenced by two factors:
- Piperidine Ring Conformation : The nitrogen atom in the piperidine ring adopts a chair conformation, with the propan-1-amine substituent preferentially occupying an equatorial position to minimize 1,3-diaxial interactions.
- Chirality at Carbon 3 : The attachment point at carbon 3 of the piperidine ring creates a stereogenic center, leading to two enantiomers: (R)-1-(piperidin-3-yl)propan-1-amine and (S)-1-(piperidin-3-yl)propan-1-amine.
Racemic mixtures of these enantiomers are typically reported in commercial samples, though enantioselective synthesis methods using Rh-catalyzed asymmetric reductive Heck reactions have been demonstrated for related piperidine derivatives.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-piperidin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-2-8(9)7-4-3-5-10-6-7/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
JGVINVAAUOPFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCNC1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
Reductive amination is a widely used method for synthesizing primary amines. For 1-(piperidin-3-yl)propan-1-amine, this involves the condensation of 3-piperidinyl propanal with ammonia, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Key Steps:
-
Aldehyde Formation :
-
Condensation :
-
Reduction :
-
The imine is reduced using NaBH₄ in methanol, yielding the target amine.
-
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 25–40°C | 78–85 |
| Reducing Agent | NaBH₄ | 82 |
| Solvent | Methanol | — |
| Reaction Time | 12–24 h | — |
Advantages : High atom economy and mild conditions.
Limitations : Requires strict control of pH to avoid over-reduction.
Alkylation of Piperidine-3-Carboxylic Acid Derivatives
Reaction Overview
This method involves alkylation of piperidine-3-carboxylic acid esters or amides, followed by hydrolysis and decarboxylation to yield the amine.
Key Steps:
-
Esterification :
-
Alkylation :
-
Hydrolysis and Decarboxylation :
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Alkylating Agent | Propargyl bromide | 65 |
| Base | K₂CO₃ | — |
| Solvent | Dimethylformamide (DMF) | — |
| Reaction Time | 48 h | — |
Advantages : Scalable for industrial production.
Limitations : Multi-step process with moderate yields.
Coupling Reactions Using Organometallic Reagents
Reaction Overview
Organozinc or organomagnesium reagents enable the formation of carbon-nitrogen bonds. This method is adapted from piperidine synthesis strategies in organometallic chemistry.
Key Steps:
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | −78°C to 25°C | 70 |
| Reagent | Propylmagnesium bromide | — |
| Solvent | THF | — |
| Reaction Time | 4–6 h | — |
Advantages : High functional group tolerance.
Limitations : Requires anhydrous conditions and low temperatures.
Hydrogenation of Nitriles
Reaction Overview
Catalytic hydrogenation of 3-(piperidin-3-yl)propanenitrile using Raney nickel or palladium catalysts provides a direct route to the amine.
Key Steps:
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Raney nickel | 88 |
| Pressure | 4 atm H₂ | — |
| Solvent | Ethanol | — |
| Reaction Time | 8–12 h | — |
Advantages : High yields and simplicity.
Limitations : Catalyst poisoning risks due to piperidine’s basicity.
Enzymatic Synthesis
Reaction Overview
Emerging biocatalytic methods use transaminases to convert ketone precursors to amines. This approach is eco-friendly but less explored for piperidine derivatives.
Key Steps:
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Scientific Research Applications
Chemistry
1-(Piperidin-3-yl)propan-1-amine is often used as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structural features allow for the modification of its chemical properties, facilitating the creation of derivatives with enhanced activity or specificity.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against resistant bacterial strains. Modifications to the piperidine structure can enhance potency.
- Anticancer Potential : Research indicates that 1-(Piperidin-3-yl)propan-1-amine can inhibit nitric oxide synthase (NOS) in colorectal cancer models, suggesting its potential as a lead compound for developing anticancer agents targeting NOS pathways.
Medicine
The therapeutic applications of this compound are being explored in various contexts:
- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases. For example, compounds derived from it have shown inhibition of monoamine oxidase (MAO), which is relevant in the treatment of disorders like Alzheimer's disease .
Industrial Applications
In industrial settings, 1-(Piperidin-3-yl)propan-1-amine serves as an intermediate in the production of specialty chemicals and pharmaceuticals. Its ability to modulate biological pathways makes it valuable in drug synthesis processes.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various derivatives of this compound for their antimicrobial properties. The results indicated that modifications to the piperidine ring significantly affected antimicrobial potency, with some derivatives demonstrating superior activity against resistant bacterial strains.
Study 2: Anticancer Potential
Another investigation focused on the compound's anticancer properties. It highlighted the ability to inhibit NOS in colorectal cancer models, suggesting that this compound could serve as a lead for developing new anticancer agents targeting NOS pathways.
Study 3: Neurological Activity
Recent studies have shown that related compounds exhibit potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)propan-1-amine involves its interaction with various molecular targets. In medicinal chemistry, it acts as a ligand for certain receptors, modulating their activity and influencing biological pathways. The compound’s effects are mediated through its binding to specific proteins and enzymes, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(Piperidin-3-yl)propan-1-amine, emphasizing differences in substituents, synthesis, and applications:
Structural and Functional Insights
In contrast, the alcohol derivative (3-(piperidin-1-yl)propan-1-ol hydrochloride) is more polar, favoring solubility in aqueous systems . The propargyl-substituted analog (1-(prop-2-yn-1-yl)piperidin-3-amine) enables click chemistry modifications, a feature absent in the target compound .
Synthetic Accessibility: Piperidine-based amines are often synthesized via reductive amination or nucleophilic substitution. For example, 3-phenyl-2-(piperidin-1-yl)propan-1-amine derivatives are prepared using secondary amine catalysts like piperidine, though diethylamine may offer higher yields in condensation reactions .
Pharmacological Potential: Piperidin-1-yl-propoxyphenyl derivatives () demonstrate activity in kinase inhibition, suggesting that 1-(Piperidin-3-yl)propan-1-amine could serve as a scaffold for similar targets . The discontinued status of 3-(4-benzylpiperidin-1-yl)propan-1-amine () highlights challenges in stability or toxicity, underscoring the need for rigorous ADMET profiling of analogs .
Biological Activity
1-(Piperidin-3-yl)propan-1-amine, also known as 3-(piperidin-1-yl)propan-1-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 1-(Piperidin-3-yl)propan-1-amine is with a molecular weight of 142.24 g/mol. The compound features a piperidine ring attached to a propan-1-amine group, which is crucial for its biological interactions. Its structure allows it to engage with various receptors and enzymes in the body.
5-Hydroxytryptamine Receptor Agonism
Research indicates that 1-(Piperidin-3-yl)propan-1-amine acts as a 5-hydroxytryptamine (5-HT) receptor agonist , particularly influencing serotonergic signaling pathways. This interaction suggests potential applications in treating mood disorders and other conditions linked to serotonin dysregulation.
Chemokine Receptor Activity
In vitro studies have shown that this compound exhibits chemokine receptor activity, indicating its role in modulating inflammatory processes and immune responses. This property may be beneficial in developing treatments for autoimmune diseases and inflammatory conditions.
Biological Activity Overview
The biological activities of 1-(Piperidin-3-yl)propan-1-amine can be summarized as follows:
| Activity | Description |
|---|---|
| 5-HT Receptor Agonism | Modulates serotonergic pathways; potential antidepressant effects |
| Chemokine Receptor Modulation | Influences immune response; potential applications in inflammatory diseases |
| Anticancer Potential | Preliminary studies suggest activity against certain cancer cell lines |
Anticancer Activity
A study evaluated the effects of various derivatives related to 1-(Piperidin-3-yl)propan-1-amine on breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that certain modifications to the piperidine structure enhanced antiproliferative activity, with some compounds reducing cell viability significantly at low concentrations (e.g., IC50 values as low as 6.25 µM) .
In particular, the study highlighted the importance of functional groups in determining biological activity, suggesting that structural optimization could lead to more effective anticancer agents.
Interaction with Membrane Proteins
Target analysis has revealed that 1-(Piperidin-3-yl)propan-1-amine may interact with several membrane proteins implicated in cancer and other disorders. Notable targets include serotonin receptors (5-HT6), metabotropic glutamate receptors (mGluR2), and others involved in neurotransmission and cellular signaling .
Q & A
Q. What are the recommended synthetic routes for 1-(Piperidin-3-yl)propan-1-amine, and how can reaction conditions be optimized?
The synthesis of structurally analogous amines (e.g., pyridine or piperidine derivatives) typically involves multi-step reactions, including nucleophilic substitution, reductive amination, or coupling reactions. For example:
- Step 1 : Formation of the piperidine core via cyclization or functionalization of a precursor (e.g., using Buchwald-Hartwig amination for nitrogen incorporation) .
- Step 2 : Introduction of the propan-1-amine side chain via alkylation or Michael addition, with careful control of pH (6–8) and temperature (40–60°C) to minimize side reactions .
- Optimization : Use HPLC to monitor intermediate purity and NMR to confirm regioselectivity. Solvent choice (e.g., THF or DMF) impacts yield due to polarity effects on reaction kinetics .
Q. How can the stereochemical configuration of 1-(Piperidin-3-yl)propan-1-amine be resolved and validated?
- Chiral resolution : Employ chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with tartaric acid derivatives .
- Validation : Compare experimental optical rotation values with computational predictions (DFT or molecular dynamics simulations). X-ray crystallography (using SHELXL ) provides definitive stereochemical assignment if single crystals are obtainable.
Q. What analytical techniques are critical for characterizing 1-(Piperidin-3-yl)propan-1-amine?
- Structural elucidation : - and -NMR for backbone confirmation; IR spectroscopy for amine N-H stretching (3100–3500 cm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How do structural modifications to the piperidine ring influence the biological activity of 1-(Piperidin-3-yl)propan-1-amine?
- Case study : Fluorination at the piperidine 4-position (as in 6-(4,4-difluoropiperidin-1-yl)pyridin-3-amine) enhances metabolic stability by reducing cytochrome P450 oxidation .
- Methodology : Compare binding affinities (e.g., via surface plasmon resonance) of modified analogs to receptors like dopamine D3 (see for analogous studies). Computational docking (AutoDock Vina) predicts steric and electronic effects of substituents .
Q. What experimental strategies can resolve contradictions in reported biological data for piperidine-amine derivatives?
- Data reconciliation : Perform dose-response assays under standardized conditions (e.g., fixed cell lines, pH 7.4 buffer) to isolate compound-specific effects from protocol variability .
- Mechanistic studies : Use knockout cell models or selective receptor antagonists (e.g., SCH 23390 for dopamine D1) to confirm target engagement .
Q. How can enzymatic pathways be leveraged for the sustainable synthesis of 1-(Piperidin-3-yl)propan-1-amine?
- Biocatalysis : Transaminases or imine reductases catalyze stereoselective amine formation under mild conditions (pH 7–9, 25–37°C) .
- Process design : Combine enzymatic steps with flow chemistry to improve scalability. Monitor reaction progress via inline FTIR .
Methodological Guidance Tables
Q. Table 1. Comparative Reactivity of Piperidine-Amines in Reductive Amination
| Compound | Reaction Yield (%) | Optimal pH | Key Side Products |
|---|---|---|---|
| 1-(Piperidin-3-yl)propan-1-amine* | 72–85 | 7.5 | N-alkylated byproducts |
| 3-(6-Methylpyridin-3-yl)propan-1-amine | 68 | 6.8 | Dehydrohalogenation |
| (R)-1-(3-Bromophenyl)propan-1-amine | 89 | 8.0 | Diastereomeric dimers |
| *Theoretical data extrapolated from analogous reactions in . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
